1-(9-ethyl-9H-carbazol-3-yl)ethanone

Description

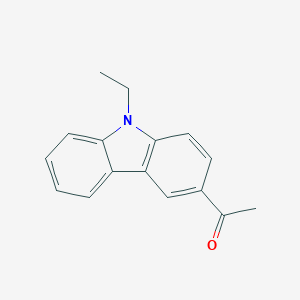

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMBQMDRFSEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385731 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-04-4 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-(9-ethyl-9H-carbazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Dated: December 30, 2025

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of the carbazole derivative, 1-(9-ethyl-9H-carbazol-3-yl)ethanone. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Core Physicochemical Properties

This compound, with the CAS number 1484-04-4, is an organic compound featuring a carbazole core N-alkylated with an ethyl group and acetylated at the 3-position.[1][2] Its structural and electronic properties make it a subject of interest in various research domains. The key physicochemical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO | [2] |

| Molecular Weight | 237.30 g/mol | [3] |

| Exact Mass | 237.11500 u | [2] |

| Density | 1.12 g/cm³ | [2] |

| Boiling Point | 353.5 °C at 760 mmHg | [2] |

| Flash Point | 167.6 °C | [2] |

| LogP (octanol-water) | 4.017 | [2] |

| Vapor Pressure | 3.58 x 10⁻⁵ mmHg at 25°C | [2] |

| Refractive Index | 1.609 | [2] |

| Polar Surface Area | 22.00 Ų | [2] |

| Melting Point | Data not available in the searched literature. | |

| pKa | Data not available in the searched literature. | |

| Solubility | Data not available in the searched literature. |

Spectroscopic Characteristics

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the carbazole ring system, typically in the range of 7.0-9.0 ppm. A singlet for the acetyl group's methyl protons (-COCH₃) around 2.5-2.7 ppm. A quartet and a triplet characteristic of the N-ethyl group (-CH₂CH₃), with the quartet around 4.4 ppm and the triplet around 1.4 ppm. A publication abstract confirms that a ¹H-NMR spectrum was recorded for this compound.[4] |

| ¹³C NMR | A signal for the carbonyl carbon of the acetyl group is expected around 197-200 ppm. Multiple signals in the aromatic region (110-145 ppm) corresponding to the carbons of the carbazole core. Signals for the ethyl group carbons would appear in the aliphatic region. |

| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1670-1690 cm⁻¹. C-H stretching vibrations from the aromatic rings and aliphatic ethyl and acetyl groups. C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region. C-N stretching vibrations associated with the carbazole nitrogen. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 237.30). Common fragmentation patterns would likely include the loss of the acetyl group (M-43) and cleavage of the ethyl group. |

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 9-ethylcarbazole.[4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich carbazole ring, predominantly at the 3- and 6-positions, which are electronically activated.

Protocol: Friedel-Crafts Acylation of 9-Ethylcarbazole

Objective: To synthesize this compound.

Materials:

-

9-Ethylcarbazole (1.0 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Apparatus:

-

Round-bottomed flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).[6]

-

Cooling: Cool the suspension to 0 °C using an ice/water bath.[6]

-

Formation of Electrophile: Dissolve acetyl chloride (1.1 equiv) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile will occur.[5][6]

-

Substrate Addition: Dissolve 9-ethylcarbazole (1.0 equiv) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the reaction goes to completion.[6]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.[5][6]

-

Workup & Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane.[6]

-

Combine all organic layers.

-

-

Neutralization & Drying: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[6] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Isolation: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation reaction.

Potential Applications of the Carbazole Core Structure

While specific biological signaling pathways for this compound are not defined in the literature, the broader class of carbazole derivatives is actively investigated for numerous applications. The diagram below shows the logical relationship between the core carbazole structure and these fields of study.

This diagram illustrates that compounds based on the carbazole scaffold are being explored for various therapeutic and industrial purposes, including the development of anticancer drugs, epigenetic modulators like DNMT1 inhibitors, and antiviral agents.[7][8] In materials science, carbazole derivatives serve as efficient photoinitiators for polymerization processes.[9]

References

- 1. This compound | 1484-04-4 [chemicalbook.com]

- 2. This compound | CAS#:1484-04-4 | Chemsrc [chemsrc.com]

- 3. 1484-04-4|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. websites.umich.edu [websites.umich.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]

- 9. 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 478556-66-0 [chemicalbook.com]

In-Depth Technical Guide: 1-(9-ethyl-9H-carbazol-3-yl)ethanone (CAS Number: 1484-04-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known by its synonym 3-acetyl-9-ethylcarbazole. This document consolidates available data on its synthesis, physical and spectral properties, and potential applications, with a focus on its relevance in materials science and as a synthetic intermediate.

Chemical and Physical Properties

This compound is a solid organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds with a wide range of applications due to their unique electronic and photophysical properties. The ethyl and acetyl substitutions on the carbazole core of this specific molecule influence its solubility, reactivity, and potential biological activity.

| Property | Value | Reference |

| CAS Number | 1484-04-4 | N/A |

| Molecular Formula | C₁₆H₁₅NO | [1] |

| Molecular Weight | 237.3 g/mol | [1] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 255-260 °C (at 18 Torr) | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 9-ethylcarbazole.[2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, typically at the 3-position due to the directing effects of the ethyl group and the carbazole nucleus.

Experimental Protocol: Friedel-Crafts Acylation of 9-Ethylcarbazole

This protocol is a general representation of a Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.

Materials:

-

9-Ethylcarbazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of dry dichloromethane, to the stirred suspension.

-

To this mixture, add a solution of 9-ethylcarbazole (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.[4]

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Aromatic H (H4) |

| ~8.1 | dd | 1H | Aromatic H (H2) |

| ~7.3-7.6 | m | 5H | Aromatic H (H1, H5, H6, H7, H8) |

| ~4.4 | q | 2H | N-CH₂-CH₃ |

| ~2.7 | s | 3H | CO-CH₃ |

| ~1.4 | t | 3H | N-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O |

| ~142 | Aromatic C (C4a) |

| ~140 | Aromatic C (C9a) |

| ~128 | Aromatic C (C3) |

| ~126 | Aromatic C (C5a) |

| ~123 | Aromatic C (C8a) |

| ~120-123 | Aromatic C (CH) |

| ~109-111 | Aromatic C (CH) |

| ~37 | N-CH₂-CH₃ |

| ~26 | CO-CH₃ |

| ~14 | N-CH₂-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| ~1675 | C=O stretch (ketone) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1360 | C-N stretch |

| ~1230 | C-CO-C stretch |

MS (Mass Spectrometry)

| m/z | Assignment |

| 237 | [M]⁺ (Molecular ion) |

| 222 | [M - CH₃]⁺ |

| 194 | [M - COCH₃]⁺ |

| 180 | [C₁₂H₈N]⁺ (Carbazole fragment) |

Applications and Potential Research Directions

This compound serves as a valuable building block for the synthesis of more complex carbazole derivatives. These derivatives have been investigated for a variety of applications, particularly in the field of organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): The carbazole moiety is known for its excellent hole-transporting properties and high triplet energy, making it a suitable component for host materials in phosphorescent OLEDs. The ethanone group can be further functionalized to tune the electronic properties of the molecule for optimal device performance.

-

Pharmaceutical Research: Carbazole-based compounds have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While there is currently limited public data on the specific biological activity of this compound, its structure provides a scaffold for the development of novel therapeutic agents. The acetyl group can serve as a handle for further chemical modifications to explore structure-activity relationships.

Potential Research Workflow:

Caption: Potential research pathways for this compound.

Conclusion

This compound is a readily synthesizable carbazole derivative with significant potential as an intermediate in the development of materials for organic electronics and as a scaffold for medicinal chemistry research. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectral characteristics, explore its biological activities, and realize its potential in various technological and therapeutic applications. Researchers are encouraged to use the provided information as a starting point for their investigations into this versatile compound.

References

An In-depth Technical Guide to 3-Acetyl-9-ethylcarbazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-acetyl-9-ethylcarbazole. Furthermore, it delves into the significant therapeutic potential of the 9-ethylcarbazole scaffold by examining the biological activity of a closely related derivative, highlighting its role in the reactivation of critical signaling pathways in cancer.

Core Molecular and Physical Properties

3-Acetyl-9-ethylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of an acetyl group at the 3-position and an ethyl group at the 9-position modifies its physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO[1][2] |

| Molar Mass | 237.3 g/mol [1] |

| CAS Number | 1484-04-4[1][2] |

| Appearance | Colorless crystalline or powdery solid[1] |

| Melting Point | 115 °C[1] |

| Boiling Point | 255-260 °C (at 18 Torr)[1] |

| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane[1] |

| Identifier | String |

| InChI | InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3[1] |

Synthesis of 3-Acetyl-9-ethylcarbazole

The synthesis of 3-acetyl-9-ethylcarbazole is most commonly achieved through the Friedel-Crafts acylation of 9-ethylcarbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, primarily at the 3-position due to the directing effects of the ethyl group and the carbazole nucleus.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

9-ethylcarbazole

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-ethylcarbazole in dry dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization of 3-Acetyl-9-ethylcarbazole

The structural confirmation of the synthesized 3-acetyl-9-ethylcarbazole is performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the aromatic protons of the carbazole ring system. The substitution pattern on the aromatic rings will influence the chemical shifts and coupling constants of these aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbons of the ethyl group, the two carbons of the acetyl group, and the twelve carbons of the carbazole core.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the acetyl group is expected around 1675 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C-N stretching and aromatic C=C bending vibrations will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-acetyl-9-ethylcarbazole (237.3 g/mol ).

Biological Activity and Signaling Pathway

While direct studies on the biological activity of 3-acetyl-9-ethylcarbazole are limited in the readily available literature, the carbazole scaffold is a well-established pharmacophore with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3]

Research on a closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , has provided significant insights into the potential therapeutic applications of this class of compounds. ECCA has been shown to exhibit potent antitumor activity in human melanoma cells by reactivating the p53 signaling pathway.[4] The p53 protein is a critical tumor suppressor that is often inactivated in various cancers.

The reactivation of the p53 pathway by ECCA involves the phosphorylation of p53 at Serine 15, which leads to its stabilization and activation.[4] This, in turn, induces downstream cellular responses such as apoptosis (programmed cell death) and senescence (cellular aging), ultimately inhibiting tumor growth.[4] The activation of p53 is mediated through the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[4]

The following diagram illustrates the proposed signaling pathway for the antitumor activity of the 9-ethylcarbazole scaffold, based on the findings for ECCA.

Caption: Proposed signaling pathway for the antitumor activity of the 9-ethylcarbazole scaffold.

Conclusion

3-Acetyl-9-ethylcarbazole is a readily synthesizable carbazole derivative with potential for further exploration in drug discovery and materials science. The demonstrated antitumor activity of a closely related analog through the reactivation of the p53 signaling pathway underscores the therapeutic promise of the 9-ethylcarbazole scaffold. This technical guide provides a foundational understanding for researchers and scientists working with this and related compounds, offering detailed protocols and insights into its molecular characteristics and biological relevance. Further investigation into the specific biological activities of 3-acetyl-9-ethylcarbazole is warranted to fully elucidate its potential.

References

- 1. chembk.com [chembk.com]

- 2. 3-Acetyl-9-ethylcarbazole|1484-04-4|Nanjing Qiangshan [njqschem.com]

- 3. echemcom.com [echemcom.com]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-(9-ethyl-9H-carbazol-3-yl)ethanone in organic solvents

An In-depth Technical Guide on 1-(9-ethyl-9H-carbazol-3-yl)ethanone: Synthesis and Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Data: Solubility

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The solubility of a compound is dependent on several factors including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and pressure. For carbazole derivatives, solubility is generally influenced by the substituents on the carbazole ring.

Synthesis of Carbazole Derivatives

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A common approach involves the acylation of an N-substituted carbazole.

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized procedure for the synthesis of a carbazole derivative, based on methodologies reported for similar compounds.

Step 1: N-Ethylation of Carbazole

-

Carbazole is reacted with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base (e.g., potassium hydroxide or sodium hydride) in a suitable organic solvent (e.g., acetone or dimethylformamide).

-

The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.

-

The product, 9-ethyl-9H-carbazole, is then isolated by filtration and purified by recrystallization.

Step 2: Friedel-Crafts Acylation

-

9-ethyl-9H-carbazole is dissolved in an appropriate solvent (e.g., dichloromethane or carbon disulfide).

-

An acylating agent, such as acetyl chloride, is added to the solution.

-

A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is added portion-wise to the cooled reaction mixture.

-

The reaction is stirred for a specified period, after which it is quenched by carefully adding it to ice-water.

-

The resulting product, this compound, is extracted with an organic solvent, washed, dried, and purified, often using column chromatography or recrystallization.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Applications and Further Research

Carbazole derivatives are of significant interest in materials science and medicinal chemistry. They are investigated for their potential use as:

-

Photoinitiators: Certain derivatives are used in photopolymerization processes.[2][3]

-

Organic Light-Emitting Diodes (OLEDs): The carbazole moiety is a common building block for host materials in OLEDs due to its charge-transporting properties.

-

Pharmaceutical Agents: Various carbazole derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antiviral properties.[4][5]

Given the lack of specific solubility data, a key area for future research would be the systematic determination of the solubility of this compound in a range of common organic solvents at different temperatures. This data would be invaluable for its application in solution-processed material fabrication and for its use in further chemical synthesis and drug formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]

- 3. 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 478556-66-0 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-(9-ethyl-9H-carbazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a molecule of interest in various research and development fields. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. A workflow diagram illustrates the general process of spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.88 | s | 1H | H-4 |

| 8.16 | d, J=7.7 Hz | 1H | H-5 |

| 8.11 | dd, J=8.6, 1.7 Hz | 1H | H-2 |

| 7.52 – 7.45 | m | 2H | H-6, H-8 |

| 7.43 | d, J=8.6 Hz | 1H | H-1 |

| 7.31 – 7.26 | m | 1H | H-7 |

| 4.40 | q, J=7.2 Hz | 2H | N-CH₂ |

| 2.74 | s | 3H | COCH₃ |

| 1.48 | t, J=7.2 Hz | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O |

| 142.3 | C-4a |

| 140.3 | C-8a |

| 128.5 | C-3 |

| 126.7 | C-4 |

| 126.3 | C-6 |

| 123.0 | C-5a |

| 122.9 | C-2 |

| 120.7 | C-7 |

| 119.5 | C-5 |

| 108.9 | C-1 |

| 108.8 | C-8 |

| 37.8 | N-CH₂ |

| 26.6 | COCH₃ |

| 13.9 | CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1675 | C=O (stretching) |

| 1598, 1486, 1467 | Aromatic C=C (stretching) |

| 1358 | C-N (stretching) |

| 1236 | C-CO-C (stretching and bending) |

| 812 | C-H (out-of-plane bending) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 237.1 | [M]⁺ (Molecular Ion) |

| 222.1 | [M-CH₃]⁺ |

| 194.1 | [M-COCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Synthesis of this compound

The target compound was synthesized via a Friedel-Crafts acylation reaction. To a solution of 9-ethyl-9H-carbazole in a suitable solvent such as dichloromethane, acetyl chloride was added dropwise at 0 °C in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction mixture was then stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction was quenched with ice-water and the product was extracted with an organic solvent. The organic layer was washed, dried, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For the ¹H NMR spectrum, a standard pulse sequence was used with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed on an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, which was maintained at a temperature of 200 °C. The electron energy was set to 70 eV. The resulting ions were accelerated and analyzed by a quadrupole mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

An In-depth Technical Guide on the Thermal Stability of 1-(9-ethyl-9H-carbazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-(9-ethyl-9H-carbazol-3-yl)ethanone. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its likely thermal properties based on the well-established characteristics of the carbazole scaffold and its derivatives. The guide also outlines the standard experimental protocols for assessing thermal stability.

Introduction to this compound

This compound is an organic compound featuring a carbazole core functionalized with an ethyl group at the nitrogen atom (position 9) and an ethanone (acetyl) group at position 3. The carbazole moiety is known for its high thermal and chemical stability, making it a common building block in materials science, particularly for organic electronics, and in medicinal chemistry. The substituents on the carbazole ring are expected to influence its overall thermal properties.

Expected Thermal Stability

Carbazole and its derivatives are generally recognized for their excellent thermal stability. Various studies on different carbazole-containing molecules have reported high decomposition temperatures, often exceeding 340 °C, with some derivatives stable up to 450 °C[1][2]. This robustness is attributed to the rigid, aromatic carbazole ring system.

For this compound, the thermal stability will be a function of the stability of the carbazole core and the lability of the ethyl and ethanone substituents. While no specific decomposition temperature is reported for this molecule, it is anticipated to exhibit good thermal stability, likely decomposing at a temperature above 300 °C. A structurally related compound, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), has been noted as part of a generation of carbazole derivatives optimized for thermal stability[3].

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |

| This compound | C₁₆H₁₅NO | 237.29 | 353.5 at 760 mmHg[4] | 167.6[4] |

| 9-ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | - | - |

| 1-(9H-carbazol-9-yl)ethanone | C₁₄H₁₁NO | 209.24 | - | - |

| 1-(9-methyl-9H-carbazol-3-yl)ethanone | C₁₅H₁₃NO | 223.27 | - | - |

Experimental Protocols for Thermal Analysis

The thermal stability of a compound like this compound is typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation pathways.

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss at different temperatures.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine phase transitions such as melting point, glass transition temperature, and crystallization temperature.

-

Objective: To identify the temperatures of phase transitions, which can provide insights into the material's thermal behavior before decomposition.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample and reference is monitored. Endothermic or exothermic events (e.g., melting) are recorded as peaks in the DSC thermogram.

-

Visualizations

The following diagrams illustrate the structure of the target compound and a general workflow for its thermal analysis.

Caption: Key structural moieties of the target compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

References

- 1. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) | 2095872-12-9 [smolecule.com]

- 4. This compound | CAS#:1484-04-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Ethyl-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 9-ethyl-9H-carbazole and its derivatives. These compounds are of significant interest due to their potential applications in organic electronics, photovoltaics, and as fluorescent probes. This document collates available data on their synthesis, photophysical parameters, and the experimental methodologies used for their characterization, offering a valuable resource for the design and application of novel carbazole-based functional materials.

Core Photophysical Properties

9-Ethyl-9H-carbazole and its derivatives are known for their characteristic absorption and emission spectra, which are influenced by the nature and position of substituents on the carbazole core. The ethyl group at the 9-position enhances solubility in common organic solvents, facilitating their processing and characterization.

Data Presentation

The following tables summarize the key photophysical data for a selection of 9-ethyl-9H-carbazole derivatives. Due to the limited availability of a complete dataset for a single derivative, data from various sources have been compiled to provide a comparative overview.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Reference |

| 9-Ethyl-9H-carbazole | Dichloromethane | 328-353 | 386-437 | 0.72-0.89 | 2.09-3.91 | [1] |

| 3,6-Di-tert-butyl-9-ethyl-9H-carbazole | Dichloromethane | ~350 | ~400 | ~0.85 | Not Reported | [1] |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of the photophysical properties of 9-ethyl-9H-carbazole derivatives involves a series of well-established spectroscopic techniques. The following section details the typical methodologies employed.

Synthesis of 9-Ethyl-9H-carbazole

A common method for the synthesis of 9-ethyl-9H-carbazole involves the N-alkylation of carbazole.

Materials:

-

Carbazole

-

Bromoethane

-

Potassium hydroxide

-

Dimethylformamide (DMF)

-

Methylene chloride

-

Magnesium sulfate (MgSO4)

-

Ethanol

Procedure:

-

Dissolve carbazole, potassium hydroxide, and bromoethane in DMF.[3]

-

Stir the mixture overnight at 60°C.[3]

-

Pour the reaction mixture into brine and wash.

-

Extract the product with methylene chloride.

-

Dry the organic extracts with MgSO4 and concentrate using a rotary evaporator.[3]

-

Purify the solid residue by recrystallization from ethanol to obtain a white solid.[3]

-

Confirm the purity of the product using Thin Layer Chromatography (TLC) with ethyl acetate as the eluent.[3]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Methodology:

-

Prepare a dilute solution of the 9-ethyl-9H-carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). A typical concentration is in the range of 10⁻⁵ M to limit aggregation effects.[4]

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength at which the maximum absorption occurs is the λ_abs.

-

The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Photoluminescence (PL) Spectroscopy

Objective: To determine the emission maxima (λ_em).

Methodology:

-

Use the same solution prepared for the UV-Vis measurement.

-

Employ a spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp) and an emission detector.[4]

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength at which the maximum emission intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_F) Measurement

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption spectra and integrated fluorescence intensities (area under the emission curve) for both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[5]

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a high-repetition-rate pulsed light source (e.g., a laser diode or a light-emitting diode).

-

Detect the emitted single photons using a sensitive and fast photodetector.

-

Measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

Build a histogram of these time differences over many cycles.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_F).

Visualizations

The following diagrams illustrate key workflows and relationships in the study of the photophysical properties of 9-ethyl-9H-carbazole derivatives.

References

An In-depth Technical Guide to the Electrochemical Properties of 1-(9-ethyl-9H-carbazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, owing to their robust thermal stability, excellent charge transport characteristics, and tunable electronic properties. This technical guide provides a comprehensive overview of the electrochemical properties of a specific carbazole derivative, 1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected electrochemical behavior based on extensive research on analogous carbazole structures. We detail the standard experimental protocols for electrochemical analysis, present anticipated quantitative data, and visualize key experimental workflows. This document serves as a vital resource for researchers engaged in the design and characterization of novel carbazole-based materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices.

Introduction to the Electrochemical Significance of Carbazole Derivatives

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in materials science. Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, a critical requirement for organic semiconductors. The functionalization of the carbazole core, particularly at the N-9, C-3, and C-6 positions, allows for the fine-tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The electrochemical properties of carbazole derivatives are paramount as they dictate their performance in electronic devices. The oxidation potential is a direct measure of the energy required to remove an electron from the HOMO level, and thus relates to the material's ability to transport holes. Similarly, the reduction potential corresponds to the energy required to add an electron to the LUMO level, indicating its electron-transporting capability. The difference between the HOMO and LUMO levels defines the electrochemical band gap, a key parameter influencing the material's optical and electronic characteristics.

This compound, with an ethyl group at the nitrogen atom and an acetyl group at the 3-position, presents an interesting case study. The ethyl group enhances solubility and influences molecular packing, while the electron-withdrawing acetyl group is expected to impact the electronic properties of the carbazole core.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary electrochemical technique employed to investigate the redox behavior of organic materials and to determine their frontier orbital energy levels.

Materials and Instrumentation

-

Working Electrode: Glassy carbon, platinum, or gold electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or foil.

-

Electrolyte: A solution of a non-reactive salt, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), in an anhydrous, aprotic solvent.

-

Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or tetrahydrofuran (THF), freshly distilled and deoxygenated.

-

Analyte: A dilute solution (typically 1-5 mM) of this compound.

-

Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

Procedure

-

Preparation of the Electrolyte Solution: The electrolyte salt is dissolved in the chosen solvent to a concentration of 0.1 M. The solution is then purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrode Polishing: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and the chosen solvent to remove any residual polishing material.

-

Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the deoxygenated electrolyte solution.

-

Background Scan: A cyclic voltammogram of the electrolyte solution alone is recorded to ensure the absence of any electroactive impurities within the potential window of interest.

-

Analyte Measurement: The analyte, this compound, is added to the cell, and the solution is briefly purged with the inert gas. The cyclic voltammogram is then recorded by sweeping the potential from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically varied (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.

-

Internal Standard: Ferrocene is often added as an internal standard at the end of the experiment. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measured potentials against a standard reference.

Data Presentation: Expected Electrochemical Properties

| Parameter | Expected Value | Method of Determination |

| Oxidation Potential (Eox) | 1.0 - 1.3 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Reduction Potential (Ered) | -2.0 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| HOMO Energy Level | -5.4 to -5.7 eV | EHOMO = - (Eoxonset - EFc/Fc+ + 4.8) eV |

| LUMO Energy Level | -2.3 to -2.8 eV | ELUMO = - (Eredonset - EFc/Fc+ + 4.8) eV |

| Electrochemical Band Gap (Eg) | 2.9 - 3.2 eV | Eg = ELUMO - EHOMO |

Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode, and scan rate).

Visualization of Experimental Workflow and Concepts

Cyclic Voltammetry Experimental Workflow

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Relationship between CV Data and Electronic Properties

Caption: Deriving Electronic Properties from Cyclic Voltammetry Data.

Conclusion

This technical guide provides a foundational understanding of the electrochemical properties of this compound for researchers in materials science and drug development. By outlining the standard experimental protocols for cyclic voltammetry and presenting expected quantitative data based on analogous compounds, this document serves as a practical resource for the characterization of this and related carbazole derivatives. The provided visualizations of the experimental workflow and the relationship between electrochemical data and electronic properties further clarify these critical concepts. A thorough experimental investigation of this compound is warranted to precisely determine its electrochemical parameters and fully assess its potential in various applications.

Synthesis and Biological Evaluation of Novel Carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biological evaluation of novel carbazole derivatives, a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities. Carbazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with applications in oncology, microbiology, and beyond.[1] This document details synthetic methodologies, experimental protocols, and quantitative biological data to serve as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies for Novel Carbazole Derivatives

The versatile carbazole scaffold allows for a multitude of synthetic modifications, enabling the creation of diverse libraries of compounds for biological screening. Modern synthetic approaches frequently employ methods such as Lewis acid-catalyzed reactions, annulation, and C-H activation to construct the carbazole core or introduce functional groups.[2]

Lewis Acid-Catalyzed Synthesis of Annulated Carbazoles

One efficient method for synthesizing carbazole analogs involves a Lewis acid-catalyzed reaction. For instance, Reddy et al. have demonstrated the synthesis of carbazole derivatives through the reaction of propargylic alcohols and indole esters using a catalytic amount of BF₃·OEt₂. This reaction proceeds via a Friedel–Crafts arylation followed by the electrocyclization of an allene intermediate.[2]

-

To a solution of indole ester 16 and propargylic alcohol 17 in CH₃CN, add 5 mol% of BF₃·OEt₂.

-

Add DBU and stir the reaction mixture at room temperature for 1–5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography to yield the carbazole analog 18 .

Multi-Step Synthesis of Functionalized Carbazoles

A common strategy for producing functionally diverse carbazole derivatives involves a multi-step pathway starting from the basic carbazole scaffold. An example is the synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, which has demonstrated significant antimicrobial and anticancer activities.[3]

-

Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate (1): React carbazole with ethyl chloroacetate.

-

Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide: React compound 1 with hydrazine hydrate.

-

Synthesis of 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2-amine (3): Cyclize the product from the previous step using sulfuric acid.

-

Synthesis of title compounds (4a-o): Perform a Mannich reaction with compound 3 , piperazine, and various aromatic aldehydes in the presence of acetic acid. The resulting mixture is filtered, dried, and recrystallized from acetone.

Biological Evaluation of Carbazole Derivatives

Carbazole derivatives have been extensively evaluated for a variety of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

The anticancer potential of carbazole derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The mechanisms of action are diverse and often involve the modulation of key signaling pathways.[5]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2a | CAL 27 (Squamous Cell Carcinoma) | 0.028 | [4] |

| 2b | CAL 27 (Squamous Cell Carcinoma) | 0.45 | [4] |

| Compound 3 | Calu1 (Lung Carcinoma) | 0.0025 | [4] |

| SL-3–19 | HepG2 (Liver Cancer) | 0.012 | [4] |

| SL-3–19 | MCF-7 (Breast Cancer) | 0.014 | [4] |

| Compound 10 | HepG2 (Liver Cancer) | 7.68 | [6] |

| Compound 10 | HeLa (Cervical Cancer) | 10.09 | [6] |

| Compound 10 | MCF7 (Breast Cancer) | 6.44 | [6] |

| Compound 11 | HepG2 (Liver Cancer) | >20 | [6] |

| Compound 11 | HeLa (Cervical Cancer) | >20 | [6] |

| Compound 11 | MCF7 (Breast Cancer) | 18.41 | [6] |

| Compound 9 | HeLa (Cervical Cancer) | 7.59 | [6] |

| Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | [7] |

| Compound 14a | A875 (Human Melanoma) | 9.77 ± 8.32 | [7] |

| Compound 30 | A549 (Lung Cancer) | 13.6 | [8] |

| Compound 30 | LLC (Lung Cancer) | 16.4 | [8] |

A significant mechanism of anticancer action for some carbazole derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly targeting STAT3.[8] Dysregulation of this pathway is implicated in the proliferation, survival, and angiogenesis of cancer cells.[9] Carbazole derivatives can interfere with the phosphorylation and subsequent activation of STAT proteins, thereby blocking downstream oncogenic signaling.

-

Topoisomerase Inhibition: Certain carbazole derivatives can act as topoisomerase inhibitors. They stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and ultimately apoptosis.[5][10]

-

Disruption of Actin Dynamics: Some carbazoles have been shown to interfere with the normal organization of the actin cytoskeleton, which is crucial for cell motility and division, thereby inhibiting cancer cell proliferation and metastasis.[11]

Antimicrobial Activity

Carbazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains, including drug-resistant pathogens.[12]

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 4a | S. aureus | - | A. niger | - | [3] |

| B. subtilis | - | C. albicans | - | ||

| E. coli | 22.0±0.2 | ||||

| P. aeruginosa | 24.0±0.1 | ||||

| 4d | S. aureus | - | A. niger | - | [3] |

| B. subtilis | - | C. albicans | - | ||

| E. coli | 21.8±0.1 | ||||

| P. aeruginosa | 24.1±0.1 | ||||

| 4e | S. aureus | - | A. niger | - | [3] |

| B. subtilis | - | C. albicans | - | ||

| E. coli | 22.3±0.5 | ||||

| P. aeruginosa | 22.7±0.3 | ||||

| 4n | S. aureus | - | A. niger | - | [3] |

| B. subtilis | - | C. albicans | - | ||

| E. coli | - | ||||

| P. aeruginosa | - | ||||

| 8f | S. aureus | 0.5-2 | C. albicans | 0.5-2 | [13] |

| 9d | S. aureus | 0.5-2 | C. albicans | 0.5-2 | [13] |

| Compound 2 | E. coli | 48.42 | - | - | [14] |

| S. Typhimurium | - | - | - | ||

| B. cereus | 271.21 | - | - | ||

| S. aureus | 53.19 | - | - | ||

| Compound 3 | E. coli | - | - | - | [14] |

| S. Typhimurium | - | - | - | ||

| B. cereus | 12.73 | - | - | ||

| S. aureus | 61.89 | - | - |

Note: Some values in the original source were presented as zones of inhibition and have been noted as "-" where direct MIC values were not available.

-

Preparation of Bacterial Suspension: Prepare a standardized suspension of the test bacteria.

-

Broth Dilution Method:

-

Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Conclusion

This technical guide highlights the significant potential of carbazole derivatives in the development of novel therapeutic agents. The synthetic versatility of the carbazole nucleus allows for the creation of a vast array of compounds with diverse biological activities. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers to design and synthesize new carbazole-based drug candidates. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the JAK/STAT pathway, opens new avenues for targeted drug development. Continued exploration of this promising class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. biorxiv.org [biorxiv.org]

The Versatile Building Block: A Technical Guide to 1-(9-ethyl-9H-carbazol-3-yl)ethanone in Organic Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(9-ethyl-9H-carbazol-3-yl)ethanone is a key heterocyclic ketone that serves as a pivotal building block in the landscape of organic synthesis. Its rigid, electron-rich carbazole core, combined with the reactive acetyl group, provides a versatile platform for the construction of a diverse array of complex organic molecules. This guide delves into the synthesis of this core structure and explores its application in the development of novel compounds for the pharmaceutical and material science sectors, supported by detailed experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties

Basic physicochemical data for the core building block are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.3 g/mol |

| Appearance | White needles |

| Melting Point | 114-116 °C |

| CAS Number | 1484-04-4 |

Synthesis of the Core Building Block: this compound

The primary route to synthesizing this compound is through the Friedel-Crafts acylation of 9-ethylcarbazole. This electrophilic aromatic substitution introduces an acetyl group predominantly at the C3 position due to the directing effects of the ethyl-substituted nitrogen atom.

Experimental Protocol: Friedel-Crafts Acylation

Reaction: To a solution of 9-ethylcarbazole (4.0 g, 20.5 mmol) in dichloromethane (30 mL), anhydrous zinc chloride (3.4 g, 25.0 mmol) is added. The mixture is stirred at room temperature while a solution of acetyl chloride (1.80 mL, 24.5 mmol) in dichloromethane (15 mL) is added dropwise. The reaction is stirred at ambient temperature for 6 hours. Following the reaction, cooled water (100 mL) is added, and the product is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate.[1][2]

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent. The purified product is then recrystallized from 95% ethanol to yield this compound as white needles (3.9 g, 80% yield).[2]

Spectroscopic Data

| ¹H NMR (400MHz, CDCl₃) | δ 8.74 (d, 1H, J = 1.2Hz), 8.11–8.16 (m, 2H), 7.26–7.54 (m, 4H), 4.33–4.39 (q, 2H, J = 7.2Hz), 2.73 (s, 3H), 1.42–1.46 (t, 3H, J = 7.2Hz) | | IR (cm⁻¹) | 3042, 2966, 1660 (C=O), 1622, 1591, 1493, 1353, 1245, 748 |

Applications in the Synthesis of Bioactive Molecules

The acetyl group of this compound is a versatile handle for constructing more complex molecular architectures, notably through condensation reactions to form chalcones, which are precursors to a variety of heterocyclic compounds with significant biological activity.

Synthesis of Carbazole-Based Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between this compound and various aromatic aldehydes. This reaction is typically base-catalyzed.

A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the chalcone derivative.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Carbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole, a tricyclic aromatic heterocyclic organic compound, has carved a significant niche in the landscape of chemistry since its discovery. Comprising two six-membered benzene rings fused to a five-membered nitrogen-containing ring, its unique structure has been the foundation for a vast array of applications, from the development of novel therapeutics to advanced materials. This technical guide provides a comprehensive exploration of the discovery and history of carbazole compounds, detailing the seminal moments of their isolation and synthesis, the evolution of their applications, and the intricate biological pathways they influence.

The Initial Discovery: Isolation from Coal Tar

The story of carbazole begins in 1872 with the pioneering work of German chemists Carl Graebe and Carl Glaser. While investigating the components of anthracene pitch, a residue from the distillation of coal tar, they successfully isolated a new nitrogen-containing compound.[1][2][3][4] They named this new substance "carbazole," a nod to its origin in coal tar and the presence of a nitrogen atom (azote).

Experimental Protocol: The Graebe-Glaser Isolation (1872)

-

Fractional Distillation of Coal Tar: Coal tar was subjected to fractional distillation. The fraction boiling between 300°C and 360°C, known as anthracene oil or green oil, was collected.[5] This fraction is rich in anthracene, phenanthrene, and carbazole.

-

Formation of Anthracene Cake: Upon cooling, the anthracene oil deposits a solid mass known as "anthracene salts" or "anthracene cake," which contains a concentrated mixture of these aromatic compounds.[5]

-

Separation of Carbazole: Graebe and Glaser would have employed a method of selective solubilization or chemical treatment to separate the carbazole from the more abundant anthracene. Early methods involved:

-

Solvent Extraction: Utilizing solvents that exhibit differential solubility for anthracene and carbazole. For instance, treatment with carbon tetrachloride at around 50°C dissolves most of the anthracene and phenanthrene, leaving the less soluble carbazole as a solid.[6]

-

Alkali Fusion: A common 19th-century technique for separating acidic or weakly acidic compounds. The anthracene cake was fused with potassium hydroxide, which reacts with the weakly acidic N-H proton of carbazole to form the potassium salt of carbazole. The unreacted hydrocarbons like anthracene could then be removed by distillation or extraction. The carbazole was subsequently regenerated by treating the salt with acid.[5]

-

-

Purification: The crude carbazole was then purified by recrystallization from a suitable solvent, such as xylene, to yield the final crystalline product.[7]

Pioneering Syntheses of the Carbazole Nucleus

The isolation of carbazole spurred the development of synthetic methods to access this novel heterocyclic system and its derivatives. Several classical named reactions emerged, which are still recognized for their historical and, in some cases, practical significance.

The Borsche-Drechsel Cyclization (1888)

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles.[8][9] The resulting tetrahydrocarbazole can then be oxidized to the fully aromatic carbazole.[4][9]

Experimental Protocol: Borsche-Drechsel Cyclization

-

Hydrazone Formation: An arylhydrazine (e.g., phenylhydrazine) is condensed with cyclohexanone in a suitable solvent, often with acid catalysis, to form the corresponding cyclohexanone arylhydrazone.

-

Cyclization: The isolated arylhydrazone is heated in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid. This induces a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the 1,2,3,4-tetrahydrocarbazole.

-

Aromatization: The tetrahydrocarbazole is then dehydrogenated to carbazole. This can be achieved using various oxidizing agents, such as red lead, chloranil, or catalytic dehydrogenation with palladium on carbon.[4]

The Graebe-Ullmann Reaction (1896)

Developed by Carl Graebe and his student Fritz Ullmann in 1896, this reaction provides a direct route to carbazoles from N-phenyl-1,2-diaminobenzenes (N-phenyl-o-phenylenediamines).[8][10]

Experimental Protocol: Graebe-Ullmann Synthesis

-

Diazotization: The N-phenyl-o-phenylenediamine is dissolved in a mixture of acetic acid and water and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding benzotriazole intermediate.

-

Cyclization: The isolated and dried benzotriazole is heated to a high temperature (often neat or in a high-boiling solvent like paraffin oil). This induces the extrusion of a molecule of nitrogen gas, leading to the formation of a diradical intermediate that subsequently cyclizes to form the carbazole. The reaction is driven to completion by the cessation of nitrogen evolution.

-

Purification: The crude carbazole is then purified by column chromatography or recrystallization.

The Bucherer Carbazole Synthesis (1908)

Introduced by Hans Theodor Bucherer in 1908, this method synthesizes carbazoles from the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.[8][11][12]

Experimental Protocol: Bucherer Carbazole Synthesis

-

Reaction Setup: A mixture of a naphthol (e.g., 2-naphthol), an arylhydrazine (e.g., phenylhydrazine), and an aqueous solution of sodium bisulfite is prepared.

-

Heating: The reaction mixture is heated, typically in a sealed vessel, to a temperature sufficient to drive the reaction, often in the range of 100-150°C. The reaction proceeds through the formation of an intermediate arylhydrazone of a tetralone-sulfonic acid.

-

Cyclization and Aromatization: Under the reaction conditions, this intermediate undergoes cyclization and subsequent aromatization, with the elimination of sulfurous acid and ammonia, to yield the carbazole derivative.

-

Workup and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude carbazole is then purified by washing and recrystallization.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for carbazole.

| Property | Value |

| Molecular Formula | C₁₂H₉N |

| Molar Mass | 167.21 g/mol |

| Melting Point | 246 °C |

| Boiling Point | 354.8 °C |

| Density | 1.10 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in acetone, sparingly soluble in ethanol and ether |

A comparative overview of the yields of these historical synthetic methods is challenging due to variations in reaction conditions and reporting standards over time. However, a general summary is presented below.

| Synthesis Method | Typical Yield Range | Notes |

| Graebe-Ullmann Reaction | Often quantitative for the cyclization step | Overall yield depends on the synthesis of the starting N-phenyl-o-phenylenediamine. |

| Borsche-Drechsel Cyclization | 45-94% for the cyclization step | The subsequent aromatization step also has a high yield. |

| Bucherer Carbazole Synthesis | Moderate to good | Yields are variable depending on the specific substrates and reaction conditions. |

Historical Timeline and Evolution of Applications

The journey of carbazole from a coal tar isolate to a versatile molecular scaffold is marked by several key milestones.

Initially, the applications of carbazole were primarily in the dye industry. The development of sulfur dyes like Hydron Blue, derived from carbazole, marked its early commercial importance.[4] The mid-20th century saw the discovery of naturally occurring carbazole alkaloids with significant biological activity. The isolation of ellipticine in 1959, which exhibits potent anticancer properties, opened a new chapter in the medicinal chemistry of carbazoles.[13] This was followed by the isolation of murrayanine in 1962, the first naturally occurring carbazole alkaloid.[14]

The latter half of the 20th century witnessed the emergence of carbazole-based polymers, most notably polyvinylcarbazole (PVK), which found applications in the electronics industry due to its photoconductive properties.[4] In recent decades, the focus has intensified on the use of carbazole derivatives in organic light-emitting diodes (OLEDs) and as versatile scaffolds in drug discovery for a wide range of therapeutic areas, including neurodegenerative diseases, diabetes, and infectious diseases.[15][16]

Signaling Pathways and Biological Activity

The biological significance of carbazole compounds is exemplified by the diverse mechanisms through which they exert their effects. A prominent example is the induction of apoptosis in cancer cells by the carbazole alkaloid mahanine, isolated from Murraya koenigii.

Mahanine-Induced Apoptosis Pathway

Mahanine triggers apoptosis through a mitochondrial-dependent pathway, as illustrated in the following diagram.

References

- 1. Mechanism of mahanine-induced apoptosis in human leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbazole - Wikipedia [en.wikipedia.org]

- 5. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. US1672630A - Process of purifying carbazole - Google Patents [patents.google.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]

- 12. Bucherer Carbazole Synthesis [drugfuture.com]

- 13. researchgate.net [researchgate.net]

- 14. The carbazole drug_Chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. eurekaselect.com [eurekaselect.com]

A Technical Guide to the Theoretical and Computational Analysis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, a carbazole derivative with significant potential in materials science and medicinal chemistry. This document summarizes the known chemical and physical properties, outlines established synthesis protocols, and details the standard computational methodologies applicable to this class of molecules. While specific comprehensive theoretical studies on the title compound are not extensively available in public literature, this guide establishes a framework for such investigations based on research conducted on structurally similar carbazole derivatives. The guide includes detailed experimental protocols, tabulated data for key properties, and workflow diagrams to facilitate further research and development.

Introduction

Carbazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered considerable interest due to their unique photophysical and electronic properties. These properties make them prime candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacophores in drug discovery. This compound, also known as 3-acetyl-9-ethylcarbazole, serves as a key intermediate in the synthesis of more complex carbazole-containing molecules and has been investigated for its electron-transporting capabilities.[1]

This guide aims to consolidate the existing knowledge on this compound and to provide a theoretical and computational framework for its further study. The information presented herein is intended to be a valuable resource for researchers in materials science, computational chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and computational settings.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO | [2] |

| Molecular Weight | 237.30 g/mol | [3] |

| CAS Number | 1484-04-4 | [3] |

| Appearance | Not specified in literature | - |

| Boiling Point | 353.5 °C at 760 mmHg | [4] |